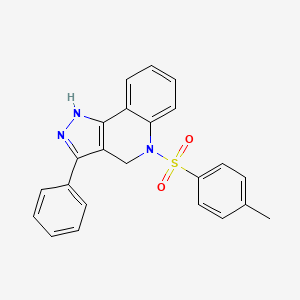
N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes multiple methoxy groups and a diethylaminoethyl side chain. It has garnered interest due to its potential biological activities and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with diethylamine to form an intermediate Schiff base. This intermediate is then reacted with 3,4-dimethoxyphenylacetic acid under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium ethoxide). Reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of ethoxy derivatives .
科学的研究の応用
N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer and anti-inflammatory properties.
N-(2-(Diethylamino)ethyl)-3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide: Another compound with similar structural features and biological activities.
Uniqueness
N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride stands out due to its unique combination of methoxy groups and the diethylaminoethyl side chain. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
93777-60-7 |
|---|---|
分子式 |
C26H39ClN2O6 |
分子量 |
511.0 g/mol |
IUPAC名 |
(E)-N-[2-(diethylamino)ethyl]-3-(3,3,4,4,5-pentamethoxycyclohexa-1,5-dien-1-yl)-2-phenylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C26H38N2O6.ClH/c1-8-28(9-2)16-15-27-24(29)22(21-13-11-10-12-14-21)17-20-18-23(30-3)26(33-6,34-7)25(19-20,31-4)32-5;/h10-14,17-19H,8-9,15-16H2,1-7H3,(H,27,29);1H/b22-17+; |
InChIキー |
QJBYXHUXUNFZQO-GDHRODDYSA-N |
異性体SMILES |
CCN(CC)CCNC(=O)/C(=C/C1=CC(C(C(=C1)OC)(OC)OC)(OC)OC)/C2=CC=CC=C2.Cl |
正規SMILES |
CCN(CC)CCNC(=O)C(=CC1=CC(C(C(=C1)OC)(OC)OC)(OC)OC)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



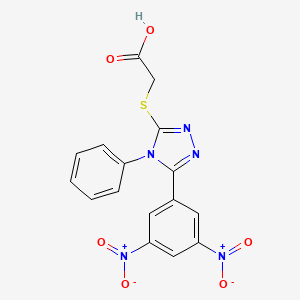

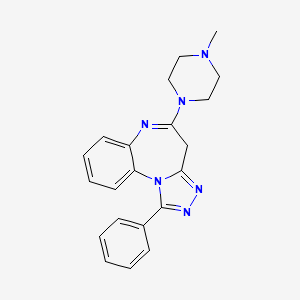

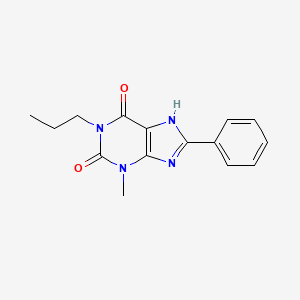
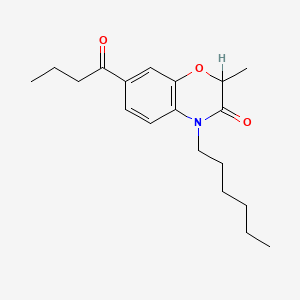

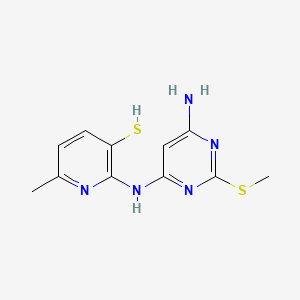
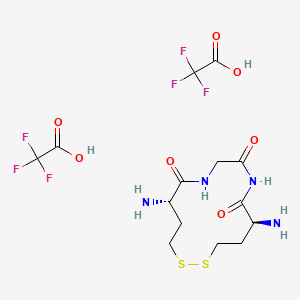

![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)
